molecular formula C18H17NO8S B3565390 dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate

dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate

Cat. No.: B3565390
M. Wt: 407.4 g/mol
InChI Key: PQJVSJFFYQFWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle was designed to act as antibacterial agents . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved data, similar compounds have shown antibacterial potential ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .

Mechanism of Action

The mechanism of action of similar compounds, such as sulfonamides, is initiated by the inhibition of folic acid synthesis with 4-aminobenzoic acid by restraining the foliate synthetase enzyme which block folic acid synthesis in bacteria and ultimately stop the production of purines .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for “dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” is not available in the retrieved data.

Future Directions

The future directions for “dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” and similar compounds could involve further exploration of their antibacterial potential . Additionally, the enhancement of the electron donating effect of the enamine substituents could potentially increase the yields of similar compounds .

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8S/c1-24-17(20)11-3-5-13(18(21)25-2)14(9-11)19-28(22,23)12-4-6-15-16(10-12)27-8-7-26-15/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJVSJFFYQFWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Reactant of Route 3
Reactant of Route 3
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Reactant of Route 4
Reactant of Route 4
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.